

What is the chemical structure of Allylpyrocatechol?

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Compound of Interest

Compound Name: Allylpyrocatechol

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An In-depth Technical Guide to Allylpyrocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpyrocatechol, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. Predominantly isolated from the leaves of Piper betle (betel leaf), it exists in two isomeric forms: **3-allylpyrocatechol** and **4-allylpyrocatechol**.^[1] The latter, also known as hydroxychavicol, is the more extensively studied isomer and is recognized for its potent antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **4-allylpyrocatechol**, tailored for professionals in research and drug development.

Chemical Structure and Identification

4-Allylpyrocatechol is characterized by a catechol ring substituted with an allyl group at the fourth position. The presence of two hydroxyl groups on the benzene ring imparts significant polarity to the molecule.^[4]

Table 1: Chemical Identifiers for 4-**Allylpyrocatechol**

Identifier	Value
IUPAC Name	4-(prop-2-en-1-yl)benzene-1,2-diol[5]
Synonyms	4-Allylcatechol, Hydroxychavicol, 4-Allyl-1,2-benzenediol[3][4][5]
CAS Number	1126-61-0[2][3]
Molecular Formula	C ₉ H ₁₀ O ₂ [4][6]
Molecular Weight	150.17 g/mol [4][6]
SMILES	C=CCC1=CC(=C(C=C1)O)O[5][6]
InChI	InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2[5]
InChIKey	FHEHIXJLCWUPCZ-UHFFFAOYSA-N[5][6]

Physicochemical Properties

The physical and chemical properties of 4-**allylpyrocatechol** are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 4-**Allylpyrocatechol**

Property	Value
Appearance	White to light grey to brown solid/powder to crystal[3][6]
Melting Point	48 °C[6]
Boiling Point	156-158 °C at 15 Torr[6]
Density	1.148 ± 0.06 g/cm ³ [6]
Solubility	Soluble in DMSO, DMF, and Ethanol[6][7][8]
Purity	>98.0% (GC) is commercially available[3][9]

Biological Activity and Quantitative Data

4-**Allylpyrocatechol** exhibits a broad spectrum of biological activities, with several studies providing quantitative data on its efficacy.

Table 3: Quantitative Biological Activity of 4-**Allylpyrocatechol**

Activity	Target/Model	Value
Antiplatelet Aggregation	Collagen-induced	IC ₅₀ = 5.3 μM[10]
Anti-tuberculosis	Mycobacterium tuberculosis H37Rv	MIC = 27.6 μg/mL[10]
Cytotoxicity	HT29 colon cancer cells	IC ₅₀ = 99.89 μM (15.0 μg/mL) [10]
Antioxidant	Radical scavenging	77.05% scavenging at 100 μg/mL[10]
Antibacterial	Streptococcus sanguinis	MIC = 39.1 μg/mL; MBC = 78.1 μg/mL[11]
Xanthine Oxidase Inhibition	Cell-free assay	IC ₅₀ = 16.7 μM[7]
DPPH Radical Scavenging	Cell-free assay	IC ₅₀ = 20.17 μM[7]
TBARS Reduction	Cell-free assay	IC ₅₀ = 2 μM[7]

Experimental Protocols

Synthesis of 4-Allylpyrocatechol via Claisen Rearrangement

A common method for the synthesis of 4-**allylpyrocatechol** is through the Claisen rearrangement of catechol monoallyl ether.[1][12]

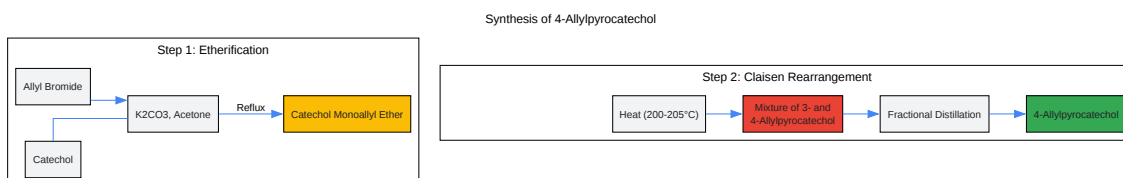
Step 1: Synthesis of Catechol Monoallyl Ether

- To a stirred solution of catechol (44 g, 0.4 mole) in dry acetone (125 ml), add allyl bromide (48.4 g, 0.4 mole) and anhydrous potassium carbonate (69 g, 0.5 mole).

- Reflux the mixture for 8 hours.
- Filter the reaction mixture to remove potassium carbonate.
- Distill the filtrate to remove acetone.
- The resulting residue is catechol monoallyl ether.

Step 2: Claisen Rearrangement to 3- and 4-Allylcatechol

- Heat catechol monoallyl ether (30 g, 0.2 mole) in a nitrogen atmosphere to 200-205°C in an oil bath.
- An exothermic reaction will occur. Maintain the temperature for a short period after the reaction subsides.
- The product will be a mixture of 3-**allylpyrocatechol** and 4-**allylpyrocatechol**.
- Separate the isomers via fractional distillation under reduced pressure. 4-**allylpyrocatechol** has a boiling point of 123-125°C at 1-2 mmHg.[1]

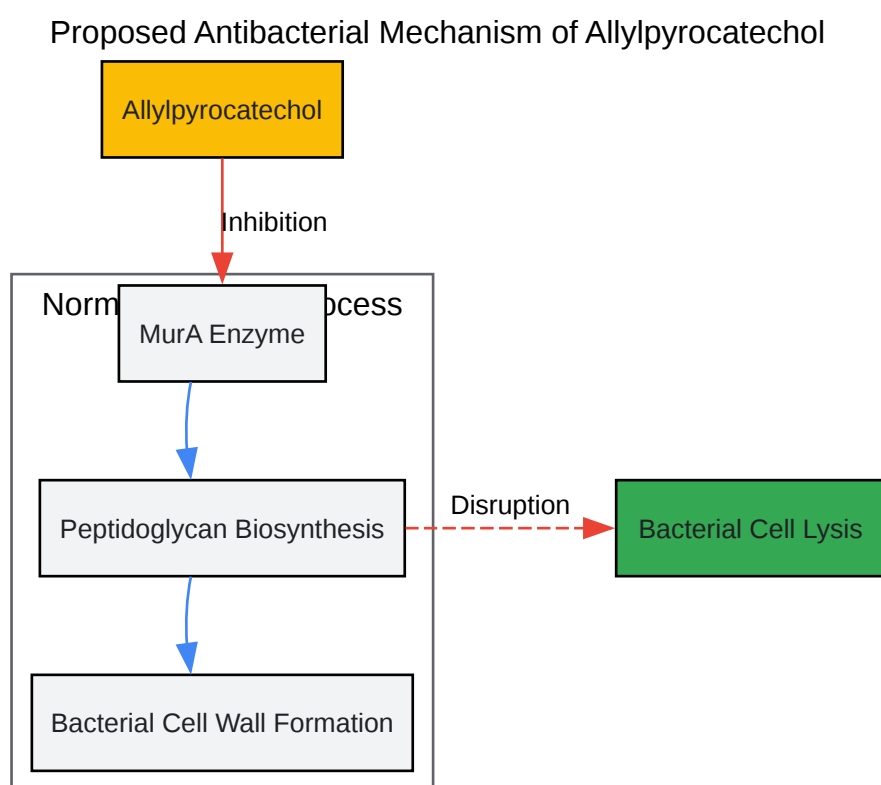


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Caption: Synthetic workflow for 4-**Allylpyrocatechol** production.

Proposed Mechanism of Antibacterial Action

In silico studies suggest that **allylpyrocatechol** derivatives can act as antibacterial agents by inhibiting the MurA enzyme.[11] MurA is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.



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Caption: Inhibition of MurA by **Allylpyrocatechol**.

Conclusion

4-**Allylpyrocatechol** is a promising natural product with a well-defined chemical structure and a range of documented biological activities. Its synthesis is achievable through established

chemical reactions, and its mechanisms of action are beginning to be elucidated at the molecular level. For researchers and professionals in drug development, 4-allylpyrocatechol represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. Further research into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic potential.

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